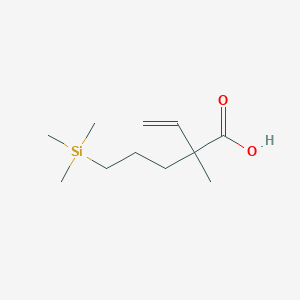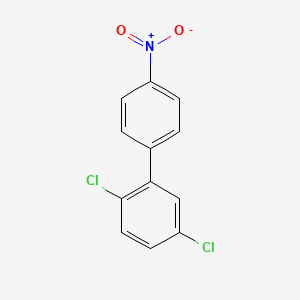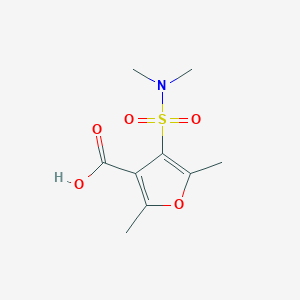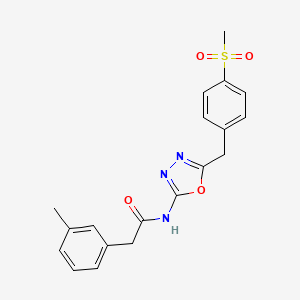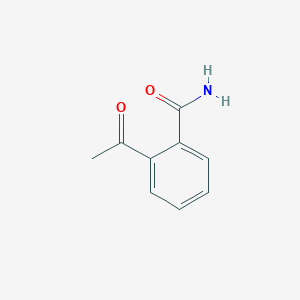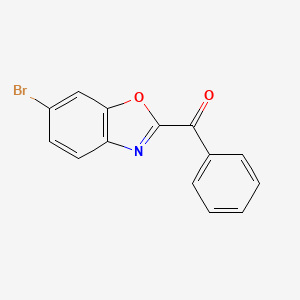
2-Benzoyl-6-bromo-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-6-bromo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-6-bromo-1,3-benzoxazole typically involves the reaction of 2-aminophenol with benzoyl chloride and bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the benzoxazole ring. The process involves:
Step 1: Reacting 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoyl-1,3-benzoxazole.
Step 2: Bromination of the 2-benzoyl-1,3-benzoxazole using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain this compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts and nanocatalysts are commonly employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-6-bromo-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-benzoyl-6-amino-1,3-benzoxazole or 2-benzoyl-6-alkoxy-1,3-benzoxazole can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2-Benzoyl-6-bromo-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzoyl-6-bromo-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-1,3-benzoxazole: Lacks the bromine atom at the 6-position.
6-Bromo-1,3-benzoxazole: Lacks the benzoyl group at the 2-position.
2-Benzoyl-5-bromo-1,3-benzoxazole: Bromine atom is at the 5-position instead of the 6-position.
Uniqueness
2-Benzoyl-6-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl group and the bromine atom at specific positions on the benzoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8BrNO2 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
(6-bromo-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-11-12(8-10)18-14(16-11)13(17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NBMHUHALEAAWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


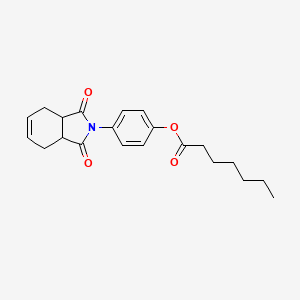
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
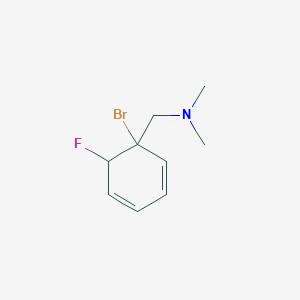

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
